molecular formula C9H12ClNO2 B13657411 2-Isopropylnicotinic acid hydrochloride

2-Isopropylnicotinic acid hydrochloride

Cat. No.: B13657411
M. Wt: 201.65 g/mol
InChI Key: PGKPLENPSAHKCQ-UHFFFAOYSA-N
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Description

2-Isopropylnicotinic acid hydrochloride is a hydrochloride salt of a nicotinic acid derivative substituted with an isopropyl group at the 2-position of the pyridine ring. Nicotinic acid (niacin) derivatives are critical in pharmaceutical chemistry due to their roles in metabolic processes and therapeutic applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-propan-2-ylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-6(2)8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H

InChI Key

PGKPLENPSAHKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the reaction of nicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting 2-Isopropylnicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of 2-Isopropylnicotinic acid hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylnicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of catalysts such as palladium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isopropylnicotinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Isopropylnicotinic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-isopropylnicotinic acid hydrochloride and related compounds, based on functional groups, physicochemical properties, and synthesis pathways inferred from the evidence:

Compound Molecular Formula Molecular Weight Key Functional Groups logP (Octanol/Water) Applications/Synthesis
2-Isopropylnicotinic acid hydrochloride Not explicitly provided Inferred ~215–220 g/mol Pyridine ring, carboxylic acid, isopropyl, HCl Estimated ~0.8–1.2* Likely intermediate in drug synthesis (e.g., antihypertensives, metabolic regulators)
Nicotinic acid hydrochloride (CAS 636-79-3) C₆H₅NO₂·HCl 159.57 Pyridine ring, carboxylic acid, HCl Data unavailable Vitamin B3 supplement; precursor for nicotinamide derivatives
Isonicotinic acid 2-propyl hydrazide hydrochloride (CAS 14339-54-9) C₉H₁₄ClN₃O 215.68 Pyridine ring, hydrazide, propyl, HCl 0.63 Antitubercular agent (structural analog of isoniazid)
Isopropyl 2-aminoacetate hydrochloride (CAS 14019-62-6) C₅H₁₂ClNO₂ 153.61 Amino group, ester, isopropyl, HCl Data unavailable Intermediate in peptide synthesis; synthesized via coupling reagents (e.g., EDC/HCl)
2-Diisopropylaminoethyl chloride hydrochloride (CAS 4261-68-1) C₈H₁₈ClN·HCl 192.56 Chloroethyl, diisopropylamine, HCl Data unavailable Precursor for neuromuscular blockers or surfactants

*Estimated logP based on structural similarity to nicotinic acid derivatives (e.g., isonicotinic acid hydrazide logP = 0.63 ; higher hydrophobicity expected with isopropyl substitution).

Key Structural and Functional Differences

Core Structure :

  • 2-Isopropylnicotinic acid hydrochloride features a pyridine ring with a carboxylic acid group (nicotinic acid backbone) and an isopropyl substituent at the 2-position.
  • Isonicotinic acid 2-propyl hydrazide hydrochloride () replaces the carboxylic acid with a hydrazide group, enhancing hydrogen-bonding capacity and altering bioavailability.
  • Nicotinic acid hydrochloride () lacks the isopropyl group, reducing steric hindrance and increasing solubility.

Synthesis Pathways: Isopropyl-containing hydrochlorides (e.g., isopropyl 2-aminoacetate hydrochloride) are synthesized via coupling reactions with chlorinating agents (e.g., thionyl chloride) or carbodiimides (e.g., EDC/HCl) . Chloroethylamine derivatives (e.g., 2-diisopropylaminoethyl chloride hydrochloride) involve alkylation of amines with chloroethylating agents .

Physicochemical Properties :

  • The isopropyl group in 2-isopropylnicotinic acid hydrochloride likely increases hydrophobicity compared to nicotinic acid hydrochloride, affecting membrane permeability and metabolic stability.
  • The hydrazide group in isonicotinic acid derivatives () enhances polarity, reducing logP (0.63) and improving aqueous solubility.

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